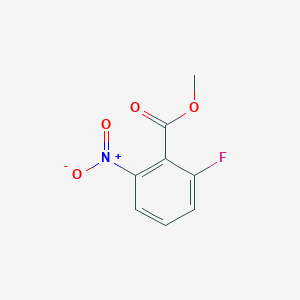

Methyl 2-fluoro-6-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJARIPZQSNWYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344543 | |

| Record name | Methyl 2-fluoro-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212189-28-1 | |

| Record name | Methyl 2-fluoro-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-6-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-fluorobenzoate. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The fluorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, ammonia in ethanol.

Hydrolysis: Sodium hydroxide in water, hydrochloric acid in water.

Major Products Formed

Reduction: Methyl 2-fluoro-6-aminobenzoate.

Substitution: Methyl 2-amino-6-nitrobenzoate (if fluorine is substituted by an amine).

Hydrolysis: 2-Fluoro-6-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-fluoro-6-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and antimicrobial properties.

Industry: this compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In nucleophilic aromatic substitution reactions, the fluorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-Fluoro-6-Nitrobenzoate

Positional Isomers: Nitro and Fluoro Substituent Variations

Methyl 2-Fluoro-4-Nitrobenzoate

- CAS Number : 392-09-6

- Structure : Nitro group at position 4 instead of 5.

- Impact : Altered electronic effects due to para-substitution, which may influence reactivity in electrophilic substitution reactions .

Methyl 3-Fluoro-2-Nitrobenzoate

Substituent Effects on Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|

| This compound | 199.14 | 282.9 | 1.388 | -NO₂ (position 6), -F (position 2) |

| Ethyl 2-fluoro-6-nitrobenzoate | 213.16 | Not reported | Not reported | Ethyl ester, -NO₂ (6), -F (2) |

| Methyl 2-fluoro-4-nitrobenzoate | 199.14 | Not reported | Not reported | -NO₂ (position 4), -F (position 2) |

| Methyl 5-fluoro-3-methyl-2-nitrobenzoate | 223.16 (est.) | Not reported | Not reported | -CH₃ (position 3), -F (position 5) |

*Data compiled from *.

Functional Group Modifications

- Methyl vs. Ethyl Esters :

- Nitro Group Position :

Critical Analysis of Structural and Functional Differences

- Reactivity : Ortho-substituted nitro compounds (e.g., this compound) are more reactive in SNAr reactions than para-substituted isomers due to proximity effects .

- Thermal Stability : Higher boiling points in methyl esters (e.g., 282.9°C for this compound) suggest greater thermal stability compared to ethyl analogs, which may decompose at lower temperatures .

- Synthetic Utility : The fluorine atom in position 2 enhances electrophilicity at the carbonyl carbon, facilitating ester hydrolysis under mild conditions .

Biological Activity

Methyl 2-fluoro-6-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains.

- Cytotoxic Effects : Research indicates that the compound may have cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development.

Synthesis and Derivatives

This compound can be synthesized through several methods, including nucleophilic substitution reactions. Its derivatives have been explored for enhanced biological activity. For example, modifications to the nitro or fluoro groups can lead to compounds with improved potency against specific biological targets.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were found to be in the range of 0.5 - 2 µg/mL, indicating strong potential as an antibacterial agent .

Anticancer Properties

In vitro studies reported in Cancer Research highlighted that this compound showed selective cytotoxicity towards lung cancer cell lines (A549) with an IC50 value of approximately 10 µM. Notably, healthy cells remained largely unaffected at this concentration, suggesting a favorable therapeutic index .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Nitro and fluoro substituents | 0.5 - 2 µg/mL | ~10 µM |

| Methyl 4-amino-2-fluoro-5-nitrobenzoate | Amino group addition | 1 - 3 µg/mL | ~15 µM |

| Methyl 4-fluoro-3-nitrobenzoate | Lacks nitro group | >5 µg/mL | ~20 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.